5-Bromo-2-cyanobenzoic acid

Übersicht

Beschreibung

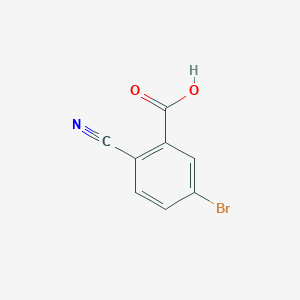

5-Bromo-2-cyanobenzoic acid is an organic compound that belongs to the family of benzoic acids. It is characterized by the presence of a bromine atom at the 5-position and a cyano group at the 2-position on the benzoic acid ring. This compound has a molecular formula of C8H4BrNO2 and a molecular weight of 226.03 g/mol . It is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyanobenzoic acid typically involves the bromination of 2-cyanobenzoic acid. One common method is to react 2-cyanobenzoic acid with bromine in the presence of a catalyst and an organic solvent. The reaction conditions are usually mild, and the process yields a high purity product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-cyanobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction utilizes a palladium catalyst and boronic acids to introduce diverse aryl or heteroaryl substituents.

Hydrolysis: Typically involves the use of acidic or basic conditions to convert the cyano group to a carboxylic acid.

Major Products Formed

Substitution Products: Various aryl or heteroaryl derivatives depending on the boronic acid used in the Suzuki-Miyaura coupling.

Carboxylic Acids: Formed through the hydrolysis of the cyano group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Bromo-2-cyanobenzoic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of various drugs, particularly in the following areas:

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : This compound is utilized in the synthesis of NSAIDs, which are widely used for pain relief and inflammation reduction.

- Antipsychotic Medications : It acts as a precursor for certain antipsychotic drugs, contributing to the treatment of mental health disorders.

- Anticancer Agents : The compound is involved in synthesizing anticancer drugs, showcasing its potential in oncology research and treatment development.

Agrochemical Applications

In agriculture, this compound finds utility as a building block for various agrochemicals:

- Herbicides and Insecticides : The compound is used to synthesize herbicides and insecticides, enhancing crop protection against pests and weeds. Its chemical properties facilitate the design of effective agrochemical agents that are crucial for modern agriculture.

Material Science Applications

The compound also plays a role in material science, particularly in the development of functional materials:

- Dyes and Pigments : this compound is involved in creating dyes and pigments used in textiles and coatings.

- Liquid Crystals : It contributes to the synthesis of liquid crystals, which are essential components in display technologies.

- Polymers : The compound is used to produce specialty polymers with unique properties for use in electronics and nanotechnology.

Research Applications

In addition to its industrial applications, this compound is a valuable tool in scientific research:

- Organic Chemistry Studies : Researchers utilize this compound to investigate structure-activity relationships (SAR) and develop new synthetic methodologies.

- Chemical Biology : It aids in exploring biological interactions at the molecular level, facilitating advancements in drug discovery and development.

Case Study 1: Synthesis of Anticancer Compounds

A recent study demonstrated the synthesis of novel anticancer agents using this compound as a key intermediate. The research highlighted how modifications to this compound led to enhanced efficacy against specific cancer cell lines.

Case Study 2: Development of New Herbicides

Another study focused on developing new herbicides from this compound derivatives. The findings indicated improved selectivity and reduced environmental impact compared to conventional herbicides.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-cyanobenzoic acid depends on the specific application and the target moleculeFor example, in the Suzuki-Miyaura coupling, the bromine atom participates in the formation of a new carbon-carbon bond through a palladium-catalyzed reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-5-cyanobenzoic acid: Similar structure but with the bromine and cyano groups at different positions.

5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of a cyano group.

Uniqueness

5-Bromo-2-cyanobenzoic acid is unique due to the presence of both a bromine atom and a cyano group on the benzoic acid ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Biologische Aktivität

5-Bromo-2-cyanobenzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound (C8H4BrNO2) features a bromine atom and a cyano group attached to a benzoic acid structure. The synthesis of this compound typically involves bromination of 2-cyanobenzoic acid, which can be achieved through various methods, including electrophilic aromatic substitution.

Synthesis Route Example

- Starting Material : 2-Cyanobenzoic acid

- Reagents : Bromine or N-bromosuccinimide (NBS)

- Conditions : Reaction in a suitable solvent (e.g., acetic acid) under controlled temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 8 |

This antimicrobial activity suggests potential applications in pharmaceuticals as an antibacterial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

-

Diabetes Management :

A study highlighted the role of this compound as a precursor in the synthesis of SGLT2 inhibitors, which are crucial for managing type 2 diabetes. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels effectively. -

Cancer Research :

Another investigation explored the compound's effects on cancer cell lines, revealing that it induces apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of p53 pathways, leading to cell cycle arrest and programmed cell death.

Eigenschaften

IUPAC Name |

5-bromo-2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELBBGLIOALLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629974 | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032231-28-9 | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.